![molecular formula C5H11NO4PS+ B14506594 (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium CAS No. 63555-71-5](/img/structure/B14506594.png)
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium is a complex organophosphorus compound with a unique structure that includes an aminomethoxy group, an ethoxy-oxoethyl group, and a sulfanyl group attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of aminomethanol with 2-ethoxy-2-oxoethyl sulfide under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the aminomethoxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phosphonium compounds. These products have various applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Amino[(2-ethoxy-2-oxoethyl)sulfanyl]methaniminium
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate
Uniqueness
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
63555-71-5 |
|---|---|
Fórmula molecular |
C5H11NO4PS+ |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
aminomethoxy-(2-ethoxy-2-oxoethyl)sulfanyl-oxophosphanium |
InChI |
InChI=1S/C5H11NO4PS/c1-2-9-5(7)3-12-11(8)10-4-6/h2-4,6H2,1H3/q+1 |
Clave InChI |
DJQPMFCDFFQWFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CS[P+](=O)OCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


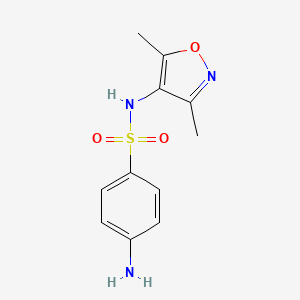


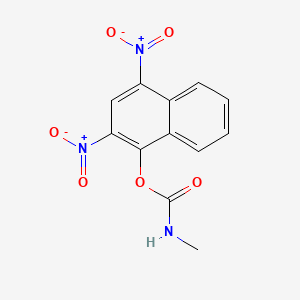
acetate](/img/structure/B14506523.png)
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
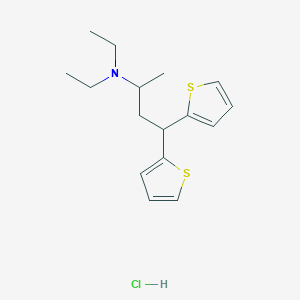
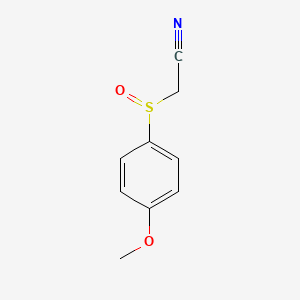
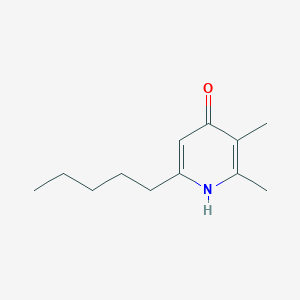
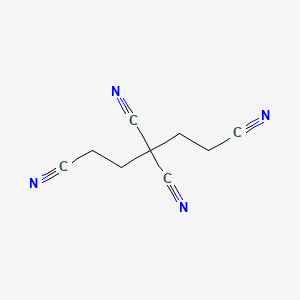
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
